Spiro[benzo[c]fluorene-7,9'-xanthene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[benzo[c]fluorene-7,9’-xanthene] is a complex organic compound characterized by its unique spiro structure, which consists of two fused ring systems sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzo[c]fluorene-7,9’-xanthene] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage between the benzo[c]fluorene and xanthene moieties. This reaction requires palladium catalysts and is conducted under mild conditions using solvents like chlorobenzene or o-dichlorobenzene .
Industrial Production Methods
Industrial production of Spiro[benzo[c]fluorene-7,9’-xanthene] often involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[benzo[c]fluorene-7,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in Spiro[benzo[c]fluorene-7,9’-xanthene]. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Spiro[benzo[c]fluorene-7,9’-xanthene] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with desirable properties.
Biology
In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in imaging and tracking biological processes at the cellular level.
Medicine
In medicine, Spiro[benzo[c]fluorene-7,9’-xanthene] derivatives are being explored for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of Spiro[benzo[c]fluorene-7,9’-xanthene] involves its interaction with specific molecular targets. In optoelectronic applications, it functions as a hole-transporting material, facilitating the movement of positive charges within devices. This is achieved through its spiro structure, which provides a non-planar, three-dimensional framework that reduces electronic coupling and charge recombination .
Comparison with Similar Compounds
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[benzo[c]fluorene-7,9’-fluorene]
- Spiro[fluorene-9,9’-anthracene]
Uniqueness
Spiro[benzo[c]fluorene-7,9’-xanthene] stands out due to its unique combination of benzo[c]fluorene and xanthene moieties. This structure imparts distinct photophysical and electronic properties, making it more suitable for specific applications compared to its analogs .
Properties
Molecular Formula |
C29H18O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
spiro[benzo[c]fluorene-7,9'-xanthene] |
InChI |
InChI=1S/C29H18O/c1-2-10-20-19(9-1)17-18-25-28(20)21-11-3-4-12-22(21)29(25)23-13-5-7-15-26(23)30-27-16-8-6-14-24(27)29/h1-18H |
InChI Key |
BJLYMVUFHLFUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C35C6=CC=CC=C6OC7=CC=CC=C57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.